Fmoc-L-Kynurenine

Peptide synthesis Solid-phase peptide synthesis Tryptophan oxidation

Standard unprotected kynurenine fails in SPPS due to low coupling reactivity and polymerization. Fmoc-L-Kynurenine (CAS 831210-89-0) solves this as a directly incorporable synthon. Critical for: - Total synthesis of daptomycin (22% yield achieved) - IDO/TDO pathway peptide probes - Tryptophan oxidation modeling Fully compatible with standard Fmoc/tBu workflows. No Camps cyclization byproducts under standard 20% piperidine/DMF deprotection.

Molecular Formula C25H22N2O5
Molecular Weight 430.46
CAS No. 831210-89-0
Cat. No. B2708721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Kynurenine
CAS831210-89-0
Molecular FormulaC25H22N2O5
Molecular Weight430.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O
InChIInChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1
InChIKeyGKNQSJVSXLYNBV-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Kynurenine: SPPS-Ready Kynurenine Building Block


Fmoc-L-Kynurenine (CAS 831210-89-0, C₂₅H₂₂N₂O₅, MW 430.46) is an Fmoc-protected derivative of the non-proteinogenic amino acid L-kynurenine, a central metabolite in the tryptophan degradation pathway . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, rendering it directly compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols . Kynurenine itself is formed via oxidation of tryptophan by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), making Fmoc-L-Kynurenine a critical building block for synthesizing model peptides that recapitulate oxidative post-translational modifications [1].

Workflow Standard Fmoc-SPPS compatible building block
Selection Fmoc-L-Kynurenine for direct Kyn incorporation
Use Context Oxidative PTM peptides, Kyn-containing natural products

Fmoc-L-Kynurenine vs. Unprotected Kynurenine in SPPS


Unprotected L-kynurenine cannot be directly substituted for Fmoc-L-Kynurenine in solid-phase peptide synthesis (SPPS). The preparation of Kyn-containing peptides is difficult owing to the low reactivity of unprotected Kyn in the coupling reaction . Additionally, the unprotected α-amino group of free kynurenine would lead to uncontrolled polymerization and side reactions during stepwise chain elongation. Furthermore, certain Fmoc-Kyn synthons with specific protecting group configurations undergo Camps cyclization when exposed to 20% 2-methylpiperidine/DMF during SPPS, yielding 4-quinolone-containing peptides and intractable decomposition products that drastically reduce overall yield [1]. These synthetic liabilities underscore why Fmoc-L-Kynurenine represents a non-fungible reagent where alternative kynurenine derivatives or unprotected forms cannot deliver equivalent synthetic outcomes.

Factor
This Product
Alternative / Substitute
SPPS Coupling
Direct Fmoc-SPPS incorporation
Unprotected Kyn: low reactivity, may require on-resin modification
Synthon Stability
No Camps cyclization under 2MP/DMF
Kyn synthons with CHO groups: reported Camps cyclization and yield loss

Fmoc-L-Kynurenine: Procurement Evidence vs. Closest Analogs


SPPS Coupling Efficiency vs. Unprotected Kynurenine

Fmoc-L-Kynurenine was successfully incorporated at high yields into three distinct peptide sequences derived from skeletal muscle actin, creatin kinase (M-type), and β-enolase [1]. In contrast, attempts to directly couple unprotected Kyn in SPPS are well-documented to suffer from low reactivity, necessitating alternative on-resin ozonolysis strategies to obtain Kyn-containing peptides efficiently . The high-yield incorporation was achieved using Fmoc-Kyn prepared via acid hydrolysis of Fmoc-N-formylkynurenine (Fmoc-NFK) [1].

Coupling Efficiency
Head-to-head
High yields in 3 peptide sequences vs. low reactivity for unprotected Kyn
Supports SPPS building block selection
Unprotected Kyn coupling not directly feasible
Peptide synthesis Solid-phase peptide synthesis Tryptophan oxidation

Synthon Stability: No Camps Cyclization vs. Protected Analogs

When conventionally used kynurenine synthons such as Fmoc-L-Kyn(Boc,CHO)-OH and Fmoc-L-Kyn(CHO,CHO)-OH are exposed to 20% 2-methylpiperidine (2MP)/DMF during SPPS, a Camps cyclization reaction occurs, producing 4-quinolone-containing peptides and causing intractable peptide decomposition, which resulted in a low yield of the target compound [1]. In contrast, Fmoc-L-Kynurenine and related Fmoc-L-Kyn(Boc)-OH are stable under these conditions, demonstrating that removing electron-withdrawing groups prevents enolization in 2MP/DMF [1]. A new synthesis of daptomycin using Fmoc-L-Kyn(Boc)-OH proceeded with an unprecedented 22% overall yield, representing the highest-yielding solid-phase total synthesis of daptomycin reported [1].

Synthon Stability
Head-to-head
22% overall daptomycin yield vs. low yield with CHO-protected synthons
Prevents Camps cyclization side reaction
CHO-containing synthons undergo cyclization in 20% 2MP/DMF
Daptomycin synthesis SPPS side reactions Kynurenine synthon stability

Fmoc vs. Boc Strategy: Orthogonal Protection, HF-Free Cleavage

The Fmoc protection strategy has largely replaced the former Boc strategy in SPPS because of true orthogonality of the protection schemes: unlike Fmoc, both Boc and benzyl (Bz) groups are acid-sensitive [1]. Additionally, Fmoc-SPPS avoids the use of aggressive and highly toxic hydrofluoric acid (HF) required to release the assembled peptide from the resin in Boc/Bz chemistry [1]. Furthermore, the number of non-canonical building blocks available for Fmoc-SPPS is much higher than for Boc-SPPS, and a variety of selectively cleavable protecting groups offer several possibilities for on-resin peptide modification (cyclization, side-chain derivatization) [1].

Protection Orthogonality
Class-level
Mild piperidine deprotection; HF-free cleavage
Aligns with standard Fmoc-SPPS workflows
Boc strategy requires HF and acid-labile protection
SPPS protection strategy Fmoc vs Boc Peptide synthesis safety

IDO/TDO Research Tool vs. Analytical Standard

Fmoc-L-Kynurenine serves as a key building block for synthesizing model peptides that contain kynurenine residues formed by oxidative modifications in proteins [1]. In the broader kynurenine pathway research context, L-kynurenine is routinely used as a standard for indoleamine-2,3-dioxygenase (IDO) assays and as an analytical standard to extract and quantify kynurenine from cultured cells and media [2]. The Fmoc-protected derivative enables the controlled, site-specific incorporation of kynurenine residues into peptide sequences for functional and structural studies, whereas unprotected L-kynurenine cannot be incorporated via SPPS and serves only as a free metabolite standard [1][2].

Application Complementarity
Class-level
Site-specific Kyn incorporation vs. free metabolite standard
Fmoc-Kyn enables peptide-level studies
Unprotected Kyn suitable only for small-molecule assays
IDO inhibition Tryptophan metabolism Immunometabolism

Validated Building Block for Oxidized Tryptophan Peptides

In a systematic study of tryptophan oxidation products, Fmoc-L-Kynurenine was synthesized and incorporated alongside three other Fmoc-protected Trp oxidation derivatives (5-HTP, Oia, NFK) into peptide sequences from skeletal muscle actin, creatin kinase (M-type), and β-enolase [1]. All four Fmoc derivatives were successfully incorporated at high yields, and the correct structure of all modified peptides was confirmed by tandem mass spectrometry [1]. The resulting synthetic peptides enable researchers to distinguish isobaric oxidation products of tryptophan, providing a validated toolkit for studying ROS-mediated protein damage [1].

Method Validation
Reported
Incorporated into 3 peptide sequences; MS/MS confirmed
Supports oxidative PTM research toolkit
Equivalent performance to other Fmoc-Trp oxidation derivatives
Protein oxidation ROS biology Mass spectrometry

Fmoc-L-Kynurenine: Optimal Application Scenarios


Model Peptides for ROS-Mediated Tryptophan Oxidation

Fmoc-L-Kynurenine is optimally deployed for synthesizing peptides that model reactive oxygen species (ROS)-mediated oxidation of tryptophan residues in proteins. As demonstrated by Todorovski et al., Fmoc-Kyn can be incorporated at high yields into multiple peptide sequences alongside other Trp oxidation derivatives, with structural fidelity confirmed by tandem mass spectrometry [1]. This scenario is particularly valuable for researchers studying protein oxidation in the context of aging, neurodegenerative diseases, or oxidative stress, where distinguishing isobaric oxidation products is essential.

Total Synthesis of Kyn-Containing Natural Products

Fmoc-L-Kynurenine or structurally appropriate Fmoc-Kyn synthons are essential for the total synthesis of Kyn-containing natural products such as the clinical antibiotic daptomycin. As established by Moreira et al., the use of a stable Fmoc-Kyn synthon that avoids Camps cyclization side reactions enabled an unprecedented 22% overall yield in the solid-phase total synthesis of daptomycin [1]. Mutation of the Kyn residue to Trp in daptomycin has been shown to decrease antibacterial activity, underscoring the biological importance of the native Kyn residue [2]. This scenario is directly relevant for medicinal chemistry programs developing daptomycin analogs or other Kyn-containing bioactive peptides.

IDO/TDO Pathway Functional Studies with Kyn Peptides

Fmoc-L-Kynurenine enables the site-specific incorporation of kynurenine residues into peptide sequences for functional and structural studies of the IDO/TDO pathway and immunometabolism [1]. Unlike unprotected L-kynurenine, which serves solely as a small-molecule analytical standard for IDO assays, Fmoc-L-Kynurenine allows researchers to synthesize defined Kyn-containing peptides to probe protein-level interactions, enzyme-substrate relationships, and signaling mechanisms within the kynurenine pathway. This scenario is optimal for chemical biology and enzymology investigations requiring precise control over the position and context of the kynurenine moiety.

Fmoc-SPPS Workflow Integration: Orthogonal Protection

Fmoc-L-Kynurenine is specifically designed for seamless integration into standard Fmoc/tBu SPPS workflows, which have largely replaced Boc/Bz chemistry due to true orthogonality of protection schemes and avoidance of toxic hydrofluoric acid cleavage [1]. This compound is fully compatible with mild piperidine deprotection conditions and is supported by a broader range of commercially available non-canonical building blocks and selectively cleavable protecting groups for on-resin modifications [1]. This scenario is optimal for laboratories seeking to incorporate Kyn residues into peptides without deviating from established, safe, and automatable SPPS protocols.

Application
Selection Property
Validation Focus
ROS-mediated Trp oxidation model peptides
Fmoc protection for direct SPPS incorporation
MS/MS structural confirmation; coupling yield
Total synthesis of Kyn-containing natural products
Camps cyclization-resistant synthon
Overall synthetic yield; byproduct analysis
IDO/TDO pathway peptide-level studies
Site-specific Kyn incorporation
Functional assay in peptide context
Fmoc-SPPS workflow integration
Orthogonal Fmoc/tBu strategy; HF-free cleavage
Compatibility with automated synthesizers
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